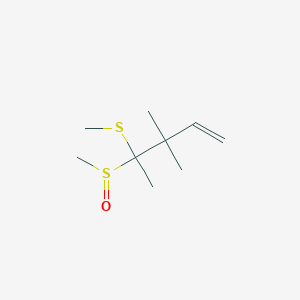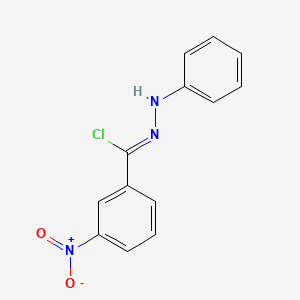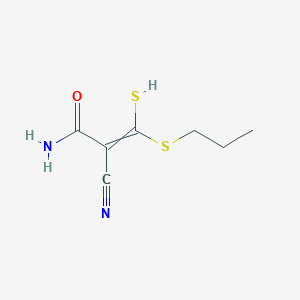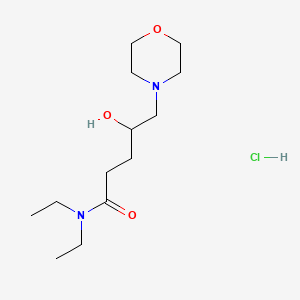
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C12H24ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of diethylamine with gamma-hydroxy-4-morpholinepentanamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include ketones, secondary amines, and substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride exerts its effects involves interaction with specific molecular targets. The gamma-hydroxy group and morpholine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4-morpholinecarboxamide: Lacks the gamma-hydroxy group, resulting in different chemical reactivity.
N,N-Diethyl-2-hydroxy-4-morpholinepentanamide: Similar structure but with a hydroxyl group at a different position.
N,N-Diethyl-4-morpholinebutanamide: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride stands out due to its gamma-hydroxy group, which imparts unique reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65446-85-7 |
|---|---|
Molekularformel |
C13H27ClN2O3 |
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
N,N-diethyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-3-15(4-2)13(17)6-5-12(16)11-14-7-9-18-10-8-14;/h12,16H,3-11H2,1-2H3;1H |
InChI-Schlüssel |
QALBPGUVEISMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCC(CN1CCOCC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




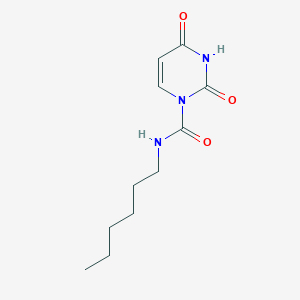
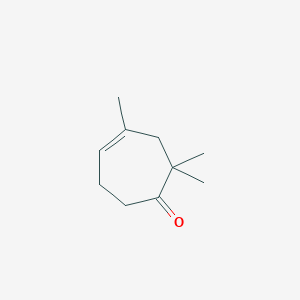



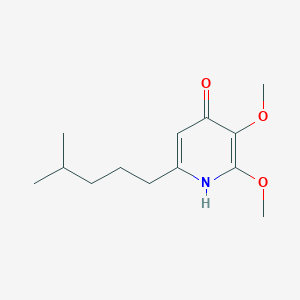

![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
